molecular formula C20H18N4O B15173301 2-Amino-N-{4-[(E)-(4-methylphenyl)diazenyl]phenyl}benzamide CAS No. 921754-19-0

2-Amino-N-{4-[(E)-(4-methylphenyl)diazenyl]phenyl}benzamide

Cat. No.: B15173301
CAS No.: 921754-19-0
M. Wt: 330.4 g/mol
InChI Key: YFDKRYFTHQYWHX-UHFFFAOYSA-N
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Description

2-Amino-N-{4-[(E)-(4-methylphenyl)diazenyl]phenyl}benzamide is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings This particular compound is known for its vibrant color and is often used in dyeing processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-{4-[(E)-(4-methylphenyl)diazenyl]phenyl}benzamide typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 4-methylaniline. This involves treating 4-methylaniline with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 2-aminobenzamide in the presence of a base such as sodium acetate. This results in the formation of the azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-{4-[(E)-(4-methylphenyl)diazenyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of corresponding amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium dithionite or hydrogen in the presence of a catalyst.

    Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of 4-methylphenylenediamine and 2-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-N-{4-[(E)-(4-methylphenyl)diazenyl]phenyl}benzamide has several applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with biological molecules.

    Industry: Employed in the dyeing industry for coloring textiles and other materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-{4-[(E)-(4-methylphenyl)diazenyl]phenyl}benzamide involves its interaction with various molecular targets. The azo group can undergo reduction in biological systems, leading to the formation of active amines that can interact with enzymes and other proteins. This interaction can result in the inhibition of enzyme activity or the modulation of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N-(4-aminophenyl)benzamide: Another azo compound with similar structural features but different substituents.

    2-Amino-5-(4-methylphenyl)diazenyl-4-phenyl-1,3-thiazole: A thiazole derivative with an azo group, showing different chemical and biological properties.

Uniqueness

2-Amino-N-{4-[(E)-(4-methylphenyl)diazenyl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

921754-19-0

Molecular Formula

C20H18N4O

Molecular Weight

330.4 g/mol

IUPAC Name

2-amino-N-[4-[(4-methylphenyl)diazenyl]phenyl]benzamide

InChI

InChI=1S/C20H18N4O/c1-14-6-8-16(9-7-14)23-24-17-12-10-15(11-13-17)22-20(25)18-4-2-3-5-19(18)21/h2-13H,21H2,1H3,(H,22,25)

InChI Key

YFDKRYFTHQYWHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3N

Origin of Product

United States

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